molecular formula C23H31NO2S2 B12131563 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131563
M. Wt: 417.6 g/mol
InChI Key: QPVJLXZRHXGPKA-FXBPSFAMSA-N
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Description

3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted at position 3 with a cyclopentyl group and at position 5 with a (4-octyloxyphenyl)methylene moiety. The (5Z)-stereochemistry is typical for such arylidene-thiazolidinones, as seen in related compounds .

Properties

Molecular Formula

C23H31NO2S2

Molecular Weight

417.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H31NO2S2/c1-2-3-4-5-6-9-16-26-20-14-12-18(13-15-20)17-21-22(25)24(23(27)28-21)19-10-7-8-11-19/h12-15,17,19H,2-11,16H2,1H3/b21-17-

InChI Key

QPVJLXZRHXGPKA-FXBPSFAMSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Formation

The thiazolidinone scaffold is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is synthesized by reacting cyclopentylamine with carbon disulfide and ethyl chloroacetate under basic conditions. This step proceeds through a nucleophilic attack of the amine on carbon disulfide, followed by intramolecular cyclization to yield the 2-thioxo-thiazolidin-4-one intermediate.

Reaction Conditions

  • Solvent: Ethanol/water mixture

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 65–72%

Knoevenagel Condensation for Arylidene Substitution

The arylidene group is introduced via a Knoevenagel condensation between the thiazolidinone intermediate and 4-octyloxybenzaldehyde. This step is catalyzed by piperidine or ammonium acetate in acetic acid, facilitating the formation of the exocyclic double bond.

Mechanistic Insight

  • The aldehyde undergoes deprotonation to form an enolate.

  • The enolate attacks the carbonyl carbon of the thiazolidinone.

  • Elimination of water yields the conjugated arylidene product.

Optimized Parameters

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Glacial acetic acid

  • Temperature: 120°C (reflux)

  • Yield: 58–64%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A modified protocol involves irradiating a mixture of 3-cyclopentyl-2-thioxo-thiazolidin-4-one and 4-octyloxybenzaldehyde in dimethylformamide (DMF) with a catalytic amount of potassium carbonate.

Key Advantages

  • Time Reduction : 15–20 minutes vs. 6–8 hours (conventional).

  • Yield Improvement : 78–82%.

  • Stereoselectivity : Exclusive formation of the Z-isomer due to controlled reaction dynamics.

Catalytic and Solvent-Free Approaches

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and catalysts. This method achieves yields of 70–75% under solvent-free conditions at 100°C.

Solid Acid Catalysts

Montmorillonite K10 clay and zeolites have been employed to promote Knoevenagel condensation, offering easy separation and recyclability. Yields range from 68–72%.

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic techniques:

Analytical Method Key Data Source
¹H NMR (400 MHz, CDCl₃)δ 7.82 (s, 1H, CH=C), 7.45 (d, J=8.8 Hz, 2H, ArH), 6.95 (d, J=8.8 Hz, 2H, ArH), 4.02 (t, J=6.6 Hz, 2H, OCH₂), 3.85 (m, 1H, cyclopentyl), 1.75–1.25 (m, 15H, alkyl)
IR (KBr) ν 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S), 1240 cm⁻¹ (C-O-C)
MS (EI) m/z 457 [M⁺], 342, 227, 185

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Purity
Conventional RefluxAcetic acid, piperidine, 120°C8 hours58–64%95–97%
MicrowaveDMF, K₂CO₃, 150 W20 min78–82%98–99%
Ionic Liquid[BMIM][BF₄], 100°C, solvent-free2 hours70–75%96–97%

Challenges and Optimization Strategies

  • Byproduct Formation : Competing aldol condensation can occur, minimized by using anhydrous conditions and molecular sieves.

  • Stereochemical Control : Microwave methods favor the Z-isomer, critical for bioactivity.

  • Scale-Up Limitations : Solvent-free and catalytic approaches address cost and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylene bridge or the thioxo group, resulting in the formation of alcohols or thiols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Research Applications

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its thiazolidinone framework allows researchers to explore new reaction mechanisms and pathways. The compound's thioxo group and aromatic ring are significant for studying chemical reactivity and interactions with other substances.

Key Features in Chemical Research:

  • Synthesis of Complex Molecules: The compound can be utilized to create derivatives with enhanced properties.
  • Exploration of Reaction Mechanisms: It aids in understanding the behavior of thiazolidinones in various chemical environments.

Biological Research Applications

The biological significance of 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is underscored by its potential as a bioactive molecule . Its structural features suggest interactions with biological macromolecules, making it a candidate for drug discovery and development.

Potential Biological Activities:

  • Antimicrobial Properties: Preliminary studies indicate potential effectiveness against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, presenting opportunities for therapeutic applications.
  • Anticancer Activity: Structural similarities to other thiazolidinone derivatives known for anticancer properties suggest potential efficacy against cancer cell lines .

Medicinal Applications

In medicine, 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits promising pharmacological activities. Research indicates that it may possess:

  • Anticancer Properties: Some derivatives have shown significant inhibition rates against cancer cell lines, indicating that this compound could be further explored as an anticancer agent .
  • Potential Drug Development Applications: Ongoing studies aim to elucidate its mechanism of action and therapeutic potential.

Industrial Applications

Beyond its scientific applications, this compound has implications in the industrial sector:

Industrial Uses:

  • Material Development: It can be employed in creating materials with specific properties such as enhanced thermal stability and unique optical characteristics.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s thioxo group and aromatic ring are likely involved in binding interactions, influencing the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name 3-Substituent 5-Substituent Melting Point (°C) Synthesis Yield Key Features
3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one Cyclopentyl 4-Octyloxyphenylmethylene N/A N/A High lipophilicity
(5Z)-3-[4-(Dihydrobenzodioxinyl)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-9l Dihydrobenzodioxinyl-butyl 1,3-Benzodioxol-5-ylmethylene 172–233 (dec.) Not reported Extended conjugation, rigid core
(5Z)-5-(7-Bromo-1,3-benzodioxol-5-ylmethylene)-3i None (commercial) 7-Bromo-1,3-benzodioxol-5-ylmethylene >260 70% Bromine enhances halogen bonding
(5Z)-3-Phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Not reported Not reported Steric hindrance from methyl
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-5c Morpholin-1-yl 4-Hydroxy-3-methoxybenzylidene 251–253 88% Polar substituents enhance solubility

Key Observations :

  • Lipophilicity : The 4-octyloxy chain in the target compound likely increases lipophilicity compared to analogs with shorter alkyl (e.g., propyl in ) or polar groups (e.g., hydroxy/methoxy in ).
  • Thermal Stability : Brominated analogs (e.g., 3i ) exhibit higher decomposition temperatures (>260°C), suggesting enhanced stability due to halogen substituents.
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 5c ) achieves high yields (>85%), whereas conventional thermal methods (e.g., 9l ) often lack yield data.

Biological Activity

3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which is notable for its diverse biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is C15H19NOS2C_{15}H_{19}NOS_2, with a molecular weight of approximately 293.44 g/mol. The thiazolidinone framework contributes to its potential biological interactions.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, derivatives similar to 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one have shown promising results against various cancer cell lines. In a study evaluating several thiazolidinone compounds, significant inhibition rates were observed:

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
3gRPMI-822667.51

These results suggest that the incorporation of specific substituents can enhance anticancer activity, indicating a potential avenue for further development of this compound as an anticancer agent .

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
29aS. aureus62.5 µg/mL
29bP. aeruginosa50 µg/mL

Compounds with specific substitutions on the benzylidene fragment exhibited enhanced activity against biofilm formation, which is critical for bacterial virulence and resistance .

Anti-inflammatory Effects

The thiazolidinone scaffold is also recognized for its anti-inflammatory potential. Compounds in this category have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of thiazolidinones is often linked to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds can interfere with signaling pathways that promote inflammation and tumor growth.
  • Biofilm Disruption : Certain derivatives have shown the ability to disrupt biofilm formation, making them promising candidates for treating resistant bacterial infections.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in preclinical models:

  • Case Study 1 : A derivative similar to the compound was tested against leukemia cell lines, showing over 80% inhibition in cell viability.
  • Case Study 2 : Another study focused on CNS cancer cell lines demonstrated that specific substitutions led to significant growth inhibition rates, suggesting a tailored approach could enhance therapeutic outcomes.

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